4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone
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Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorobutyrophenone is an organic compound that features a unique combination of a dioxane ring and a fluorobutyrophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorobutyrophenone typically involves the formation of the dioxane ring followed by the introduction of the fluorobutyrophenone group. One common method involves the acetalization of 4-hydroxy-3-fluorobutyrophenone with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorobutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorobutyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorobutyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The dioxane ring and fluorobutyrophenone moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but lacks the fluorobutyrophenone group.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzoic acid: Contains a carboxylic acid group instead of the ketone.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol: Features a hydroxyl group instead of the fluorobutyrophenone moiety.
Uniqueness
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorobutyrophenone is unique due to the presence of both the dioxane ring and the fluorobutyrophenone group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO3/c1-16(2)10-19-15(20-11-16)8-4-7-14(18)12-5-3-6-13(17)9-12/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGLVYODZARRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645929 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-06-6 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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